1,4-Diamino-2,3-dichloroanthraquinone

Overview

Description

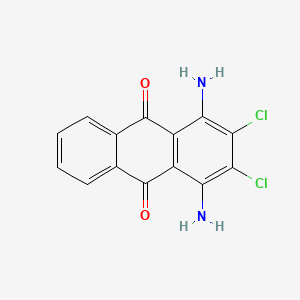

1,4-Diamino-2,3-dichloroanthraquinone is an organic compound with the molecular formula C14H8Cl2N2O2. It is a derivative of anthraquinone, characterized by the presence of two amino groups and two chlorine atoms on the anthraquinone core. This compound is known for its vibrant violet color and is commonly used as a dye, specifically referred to as Disperse Violet 28 .

Mechanism of Action

Target of Action

The primary target of 1,4-Diamino-2,3-dichloroanthraquinone (DADCAQ) is certain types of cancer cells, including rat glioma C6 cells, human hepatoma G2 cells, and 2.2.15 cells . The compound interacts with these cells, inhibiting their proliferation and leading to cytotoxic effects .

Mode of Action

DADCAQ is part of a series of regioisomeric disubstituted aminoanthraquinone (DAAQ) derivatives that have been synthesized for their cytotoxic activity . The compound’s mode of action involves the interaction with its targets, leading to changes in the cells that result in their death . The exact molecular interactions are still under investigation.

Biochemical Pathways

It is known that the compound’s cytotoxic activity is based on a proposed bioactive amino conformation . This suggests that DADCAQ may interfere with the normal functioning of proteins within the target cells, disrupting essential cellular processes and leading to cell death .

Pharmacokinetics

It is known that the compound has good cytotoxicity against the proliferation of certain cell lines . This suggests that DADCAQ may have favorable bioavailability properties, allowing it to reach its target cells in sufficient concentrations to exert its cytotoxic effects .

Result of Action

The result of DADCAQ’s action is the inhibition of proliferation and the induction of cytotoxicity in certain cancer cell lines . This leads to the death of these cells, which could potentially slow down or halt the progression of the cancers that these cells are associated with .

Action Environment

The action of DADCAQ can be influenced by various environmental factors. For example, the compound’s cytotoxic activity may be affected by the presence of other substances in the environment, such as other drugs or chemicals . Additionally, factors such as pH and temperature could potentially influence the stability and efficacy of DADCAQ .

Biochemical Analysis

Biochemical Properties

1,4-Diamino-2,3-dichloroanthraquinone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways and cellular functions.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in oxidative stress responses and apoptosis . Additionally, this compound can modulate cellular metabolism by affecting the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. For instance, the compound has been found to inhibit the activity of certain kinases, which play a role in cell signaling pathways . This inhibition can lead to alterations in cellular responses to external stimuli.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. For example, high doses of this compound have been linked to toxic effects, including liver and kidney damage . It is crucial to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s overall effects on cellular functions and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can accumulate in certain cellular compartments, influencing its localization and activity. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s use in biochemical research.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular distribution

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diamino-2,3-dichloroanthraquinone can be synthesized through the chlorination of 1,4-diaminoanthraquinone. The process involves dissolving 1,4-diaminoanthraquinone in a solvent such as carbon tetrachloride or perchlorethylene and introducing chlorine gas at a controlled temperature of 25-30°C. The reaction is carried out for approximately 8 hours, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of chlorobenzene as a solvent. The process includes dissolving 1,4-diaminoanthraquinone in chlorobenzene, followed by the addition of sulfuric chloride at elevated temperatures. The reaction mixture is then subjected to steam distillation to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1,4-Diamino-2,3-dichloroanthraquinone undergoes various chemical reactions, including:

Substitution: The compound can participate in substitution reactions, where the chlorine atoms can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

Substitution: Various nucleophiles can be used to replace the chlorine atoms, depending on the desired product.

Major Products Formed

Oxidation: The oxidation of this compound typically results in the formation of quinones and other oxidized derivatives.

Substitution: Substitution reactions yield a variety of substituted anthraquinone derivatives, depending on the nucleophile used.

Scientific Research Applications

1,4-Diamino-2,3-dichloroanthraquinone has several scientific research applications:

Comparison with Similar Compounds

1,4-Diamino-2,3-dichloroanthraquinone can be compared with other similar compounds, such as:

1,4-Diaminoanthraquinone: Lacks the chlorine substituents and has different chemical reactivity and applications.

1,5-Diaminoanthraquinone: Differently substituted anthraquinone with distinct properties and uses.

2,6-Diaminoanthraquinone: Another isomer with unique chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable in various applications.

Biological Activity

1,4-Diamino-2,3-dichloroanthraquinone (DADCAQ) is a synthetic organic compound belonging to the anthraquinone family. Its unique structure and properties contribute to a range of biological activities, making it a subject of interest in various fields including medicinal chemistry, biochemistry, and environmental science. This article reviews the biological activities of DADCAQ, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

DADCAQ is characterized by its anthraquinone backbone with two amino groups and two chlorine substituents. This configuration allows for significant interaction with biological macromolecules such as DNA and proteins.

Mechanisms of Biological Activity

1. Interaction with DNA:

DADCAQ has been shown to intercalate into DNA, leading to structural changes that can affect replication and transcription processes. Studies indicate that anthraquinones can unwind negatively supercoiled DNA and lengthen linear DNA, suggesting a potential mechanism for their antitumor activity . The intercalation mode of binding is crucial as it can disrupt normal cellular functions.

2. Antimicrobial Activity:

Research has demonstrated that DADCAQ exhibits antimicrobial properties against various pathogens. For instance, it has been evaluated for its efficacy against bacteria such as Staphylococcus aureus and Bacillus subtilis, showing significant inhibitory effects at low concentrations . The minimum inhibitory concentrations (MIC) were found to be as low as 0.125 g/mL for some bacterial strains.

3. Oxidative Stress Modulation:

DADCAQ plays a role in oxidative stress modulation by acting as an electron carrier in redox reactions. Its ability to facilitate metal-free aerobic oxidation of aromatic hydrocarbons highlights its potential utility in environmental applications as well as in synthetic organic chemistry .

Table 1: Summary of Biological Activities of DADCAQ

Case Study: Antimicrobial Efficacy

In a study focusing on the antimicrobial properties of DADCAQ, researchers tested its effectiveness against several bacterial strains. The results indicated that DADCAQ could significantly inhibit bacterial growth, with the most potent effects observed against gram-positive bacteria. The study concluded that DADCAQ could be developed into a novel antimicrobial agent due to its low MIC values and broad-spectrum activity.

Case Study: Environmental Applications

Another research initiative explored the use of DADCAQ in the degradation of environmental pollutants. By employing DADCAQ in oxidative reactions, researchers successfully demonstrated its ability to facilitate the breakdown of complex aromatic compounds in wastewater treatment processes. This underscores the compound's potential dual role in both therapeutic and environmental contexts.

Properties

IUPAC Name |

1,4-diamino-2,3-dichloroanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2O2/c15-9-10(16)12(18)8-7(11(9)17)13(19)5-3-1-2-4-6(5)14(8)20/h1-4H,17-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYAYVSWIPZDKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3N)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058844 | |

| Record name | 9,10-Anthracenedione, 1,4-diamino-2,3-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81-42-5, 70956-27-3 | |

| Record name | Disperse Violet 28 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Diamino-2,3-dichloroanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1,4-diamino-2,3-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1,4-diamino-2,3-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diamino-2,3-dichloroanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.227 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,10-Anthracenedione, 1,4-diamino-2,3-dichloro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the solubility of 1,4-Diamino-2,3-dichloroanthraquinone in supercritical carbon dioxide (sc-CO2) compare to other anthraquinone derivatives?

A1: Research indicates that this compound exhibits significantly higher solubility in supercritical carbon dioxide (sc-CO2) compared to 1,8-dihydroxy-4,5-dinitroanthraquinone []. This difference in solubility is attributed to the presence of the 2,3-dichloro group in this compound. The addition of this group appears to enhance solubility in sc-CO2 compared to the parent compound, 1,4-diaminoanthraquinone. In contrast, the presence of the 8-hydroxy-5-nitro group in 1,8-dihydroxy-4,5-dinitroanthraquinone leads to lower solubility compared to its parent compound, 1-hydroxy-4-nitroanthraquinone [].

Q2: Can this compound be used in catalytic applications?

A2: Yes, this compound (DADCAQ) has been successfully employed as a co-catalyst in the metal-free aerobic oxidation of aromatic hydrocarbons []. When combined with aryl-tetrahalogenated N-hydroxyphthalimides, DADCAQ facilitates the efficient conversion of ethylbenzene to acetophenone with high conversion and selectivity []. This catalytic system also demonstrated high efficiency in oxidizing other hydrocarbons, such as the complete conversion of indane to indan-1-one []. The presence of aryl-halogen substituents in the N-hydroxyphthalimides significantly enhances the activity of this catalytic system [].

Q3: How does the structure of anthraquinone derivatives influence their solubility in sc-CO2?

A3: The solubility of anthraquinone derivatives in sc-CO2 is significantly affected by the type and position of substituent groups on the anthraquinone core [, ]. Studies have shown that the addition of certain groups, such as the 2,3-dichloro group in this compound, can enhance solubility []. Conversely, the addition of other groups, like the 8-hydroxy-5-nitro group in 1,8-dihydroxy-4,5-dinitroanthraquinone, can decrease solubility []. This suggests a structure-property relationship that can be exploited to tune the solubility of these compounds in sc-CO2.

Q4: What are the potential applications of using sc-CO2 to study anthraquinone derivatives like this compound?

A4: Utilizing sc-CO2 as a solvent for studying anthraquinone derivatives like this compound holds promise for various applications. One prominent area is the development of environmentally friendly dyeing processes, as sc-CO2 can serve as a sustainable alternative to traditional organic solvents []. This aligns with the principles of green chemistry and offers potential for reducing environmental impact. Furthermore, understanding the solubility behavior of these compounds in sc-CO2 can contribute to developing efficient extraction and purification techniques, which could find applications in various industries beyond dyeing processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.